molecular formula C13H19ClN4O B5671330 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one

Cat. No.: B5671330
M. Wt: 282.77 g/mol
InChI Key: VMILYJCLGHSDIH-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and a chloropyrazole moiety

Preparation Methods

The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chloropyrazole group. The synthetic route typically starts with the preparation of the pyrrolidine intermediate, followed by the cyclopropylation and subsequent functionalization to introduce the amino group. The final step involves the coupling of the chloropyrazole moiety under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The chloropyrazole moiety can be reduced under specific conditions.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific signaling pathways and biochemical processes .

Comparison with Similar Compounds

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c14-10-5-16-18(6-10)4-3-13(19)17-7-11(9-1-2-9)12(15)8-17/h5-6,9,11-12H,1-4,7-8,15H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILYJCLGHSDIH-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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